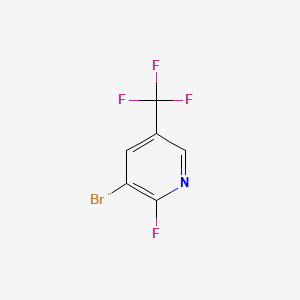

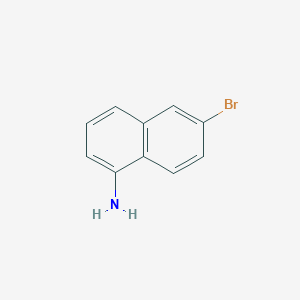

6-Bromonaphthalen-1-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromonaphthalen-1-amine is a brominated naphthalene derivative that serves as a key intermediate in the synthesis of various organic compounds. Its bromine substituent and amine group make it a versatile reactant in the formation of complex molecules, including pharmaceuticals and materials with specific electronic properties.

Synthesis Analysis

The synthesis of brominated naphthalene derivatives, such as 6-bromonaphthalen-1-amine, often involves halogenation reactions and subsequent functionalization with an amine group. For instance, the Perkin synthesis of bromobenzalphthalides, which are structurally related to 6-bromonaphthalen-1-amine, is achieved by condensation of bromophthalic anhydride with phenylacetic acids . Similarly, the synthesis of 6-bromo-5,7-dihydroxyphthalide 5-methyl ether, another related compound, features a combination of tandem Michael addition-Claisen condensation and CuBr2-mediated multi-step reactions . These methods highlight the potential pathways for synthesizing 6-bromonaphthalen-1-amine and its derivatives.

Molecular Structure Analysis

The molecular structure of 6-bromonaphthalen-1-amine can be studied using various spectroscopic techniques. For example, organomercury and organotellurium compounds based on 4-bromonaphthalen-1-amine have been characterized using FT-IR, 1H, and 13C NMR spectra . These techniques could similarly be applied to 6-bromonaphthalen-1-amine to elucidate its structure. Additionally, computational methods such as DFT calculations can be used to predict the molecular structure and energies of such compounds .

Chemical Reactions Analysis

The reactivity of 6-bromonaphthalen-1-amine can be inferred from related compounds. For instance, bromobenzalphthalides react with primary aromatic amines to form bromobenzalphthalimidines and with hydrazine hydrate to yield bromophthalazinone derivatives . Moreover, the amination of bromonaphthyridines using copper catalysis and aqueous ammonia at room temperature suggests that similar conditions could be employed for the amination of 6-bromonaphthalen-1-amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromonaphthalen-1-amine would include its melting point, boiling point, solubility, and stability, which are essential for handling and application in chemical reactions. While specific data on 6-bromonaphthalen-1-amine is not provided, the properties of similar brominated compounds and their derivatives can offer insights. For example, the synthesis of 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety involves the treatment with various reagents, indicating the compound's reactivity and potential to form stable heterocyclic structures .

属性

IUPAC Name |

6-bromonaphthalen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABUKIGLFASZOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623716 |

Source

|

| Record name | 6-Bromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromonaphthalen-1-amine | |

CAS RN |

591253-73-5 |

Source

|

| Record name | 6-Bromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。